
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure substituted with benzylamino and dimethoxy groups, as well as a thione group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
Target of Action
It is suggested that similar compounds, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been identified to targettubulin . Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
Similar compounds have been found to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is particularly useful in the context of cancer treatment.
Biochemical Pathways
Compounds that target tubulin typically affect themicrotubule dynamics within cells . Microtubules are essential components of the cell’s cytoskeleton and are involved in numerous cellular processes, including maintenance of cell shape, intracellular transport, and cell division .
Result of Action
Compounds that disrupt tubulin polymerization can lead tocell cycle arrest and apoptosis . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine and suitable leaving groups.
Dimethoxylation: The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thionation: The thione group can be introduced by reacting the quinazoline derivative with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylamine, dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(benzylamino)-6,7-dimethoxyquinazoline: Lacks the thione group but shares similar structural features.
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-one: Contains a carbonyl group instead of a thione group.
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-selenone: Contains a selenone group instead of a thione group.
Uniqueness
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. The thione group can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(benzylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-21-14-8-12-13(9-15(14)22-2)19-17(23)20-16(12)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBWVORDTLHSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2991452.png)
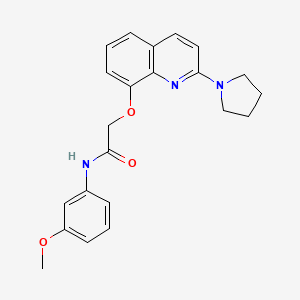
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)
![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2991459.png)
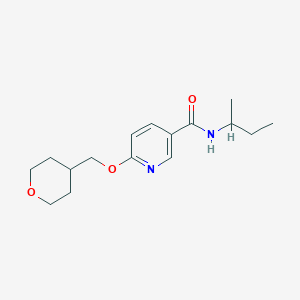

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)
![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)
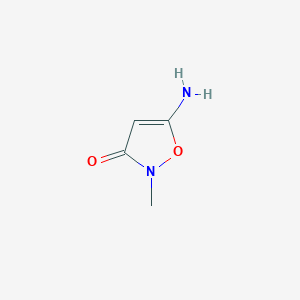
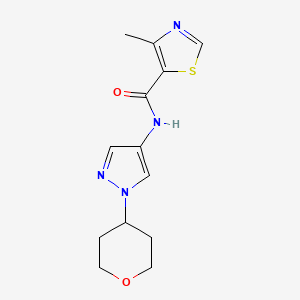
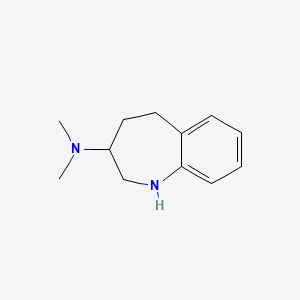
![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)
![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)
